molecular formula C15H18O4 B15052226 5-Oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate

5-Oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate

Cat. No.: B15052226
M. Wt: 262.30 g/mol
InChI Key: JHESWNPIQAQXQM-UHFFFAOYSA-N
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Description

5-Oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate is a chemical compound belonging to the class of benzo[b]oxepin derivatives, which are recognized as valuable heterocyclic building blocks in organic and medicinal chemistry research . The structure combines a tetrahydrobenzo[b]oxepin core, a keto group, and a pivalate (2,2-dimethylpropanoate) ester. The pivalate ester functional group can enhance the molecule's lipophilicity and serve as a protecting group for a phenolic hydroxyl during synthetic sequences. As a key intermediate, this compound is designed for the research and development of novel chemical entities. Its structural framework is of significant interest in pharmaceutical research, particularly in the exploration of tricyclic compounds that have been investigated for potential use in treating various mediated diseases . Researchers utilize this building block to create more complex molecular architectures, especially in the synthesis of potential therapeutics for metabolic and fibrotic diseases . This product is intended for research and development applications only and is not meant for human, veterinary, or diagnostic use.

Properties

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

(5-oxo-3,4-dihydro-2H-1-benzoxepin-8-yl) 2,2-dimethylpropanoate

InChI

InChI=1S/C15H18O4/c1-15(2,3)14(17)19-10-6-7-11-12(16)5-4-8-18-13(11)9-10/h6-7,9H,4-5,8H2,1-3H3

InChI Key

JHESWNPIQAQXQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)CCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzannelated six-membered hydrocarbon ring with suitable reagents to induce recyclization into the desired seven-membered oxepin structure . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve bulk synthesis techniques. These methods focus on scaling up the laboratory procedures while maintaining the quality and consistency of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxepin derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in alcohol derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester or amide derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions include various substituted oxepin derivatives, alcohols, and amides. These products can be further utilized in different applications or as intermediates in more complex synthetic pathways .

Scientific Research Applications

5-Oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate involves its interaction with molecular targets such as enzymes and receptors. The compound’s oxepin ring can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula : C₁₅H₁₈O₄ (inferred from chloro/fluoro analogs, e.g., C₁₅H₁₇FO₄ in ).
  • Safety : Requires handling precautions such as avoiding heat and ignition sources (P210 hazard statement) .
  • Availability : Discontinued in commercial catalogs (CymitQuimica), suggesting challenges in procurement .

Comparison with Structural Analogs

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Features
5-Oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate (Parent) Not explicitly provided C₁₅H₁₈O₄ (inferred) ~278.29 (estimated) None (parent structure) Discontinued; safety precautions include thermal instability .
9-Fluoro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate 2226905-25-3 C₁₅H₁₇FO₄ 280.29 Fluorine at 9-position Higher density (1.203 g/cm³) and predicted boiling point (405.1°C) .
9-Chloro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate 2226905-31-1 C₁₅H₁₇ClO₄ 296.75 Chlorine at 9-position Marketed as a pharmaceutical intermediate; no biological data reported .
7-Chloro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate 2226905-13-9 C₁₅H₁₇ClO₄ 296.75 Chlorine at 7-position Priced at $588/250mg; research-grade purity (98%) .
5-Oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-7-yl pivalate - C₁₅H₁₈O₃S 278.37 Sulfur replaces oxygen in ring Thiepin analog; distinct electronic properties due to sulfur .
9-Chloro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate 1009303-57-4 C₁₇H₁₇ClF₃O₆S 437.82 Triflate group at 5-position Complex substituent; potential for enhanced reactivity .

Structural and Functional Insights

  • Fluorine vs. Chlorine Substitution : Fluorine at the 9-position (CAS 2226905-25-3) may enhance metabolic stability and lipophilicity compared to the parent compound, while chlorine (CAS 2226905-31-1) could increase molecular weight and steric bulk .

Notes

  • Synthesis and Procurement : The parent compound is discontinued in major catalogs, but analogs like the 9-fluoro and 9-chloro derivatives remain available for research .
  • Safety and Handling : Thermal instability (P210 hazard statement) and strict lab-use restrictions apply to all variants .
  • Regulatory Status : Analogs such as 9-chloro-5-oxo-... pivalate are classified as pharmaceutical intermediates, implying compliance with Good Manufacturing Practices (GMP) .

Biological Activity

5-Oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate (CAS No. 2226905-01-5) is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic disorders such as diabetes. This article reviews the biological activity of this compound based on diverse research findings and case studies.

  • Molecular Formula : C15H18O4
  • Molecular Weight : 262.3 g/mol
  • CAS Number : 2226905-01-5

Biological Activity Overview

Research indicates that this compound exhibits significant pharmacological properties. Notably, it has been linked to the treatment and prevention of Type 1 and Type 2 diabetes, obesity, and related complications such as neuropathy and nephropathy. The compound is believed to activate glucokinase, an enzyme crucial for glucose metabolism.

The activation of glucokinase by this compound suggests a mechanism through which it could enhance insulin sensitivity and glucose uptake in peripheral tissues. This effect is particularly relevant for managing blood glucose levels in diabetic patients.

Case Studies and Research Findings

  • Diabetes Treatment :
    • In a study exploring the effects of various compounds on glucokinase activity, this compound was shown to significantly enhance enzyme activity compared to control groups. This suggests potential use in diabetes management .
  • Obesity and Metabolic Disorders :
    • The compound has been investigated for its role in weight management and metabolic regulation. Animal models treated with this compound exhibited reduced body weight gain and improved metabolic profiles when subjected to high-fat diets .
  • Nephropathy and Neuropathy :
    • Additional studies have indicated that the compound may have protective effects against diabetic nephropathy and neuropathy by mitigating oxidative stress and inflammation in renal tissues .

Data Table: Biological Activity Summary

Biological ActivityMechanismReference
Glucokinase ActivationEnhances glucose metabolism
Weight ManagementReduces weight gain on high-fat diets
Protection Against NephropathyReduces oxidative stress

Q & A

Q. Table 1. Key Analytical Parameters for this compound

ParameterMethodExpected OutcomeReference
PurityHPLC (C18, 220 nm)≥95%
Molecular WeightHRMS (ESI+)320.11 g/mol (calculated)
Degradation ProductsLC-MS (40°C/75% RH, 7 days)Oxepin ring-opened derivatives
SolubilityShake-flask (DMSO:PBS = 1:9)0.5 mg/mL

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